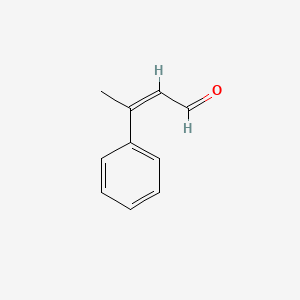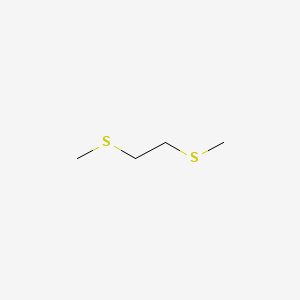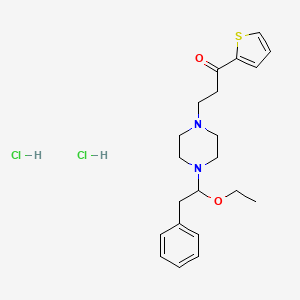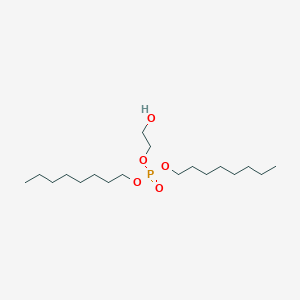
4,5-Dimethyl-1,3-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-1,3-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its two methyl groups at positions 4 and 5, and two phenyl groups at positions 1 and 3. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with 1,3-diketones. One common method includes the reaction of acetophenone with benzaldehyde to form chalcone, which is then reacted with hydrazine hydrate under controlled conditions to yield the desired pyrazole . The reaction is usually carried out in ethanol as a solvent, with the temperature maintained below 30°C to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Dihydropyrazoles.
Substitution: Halogenated pyrazoles.
Applications De Recherche Scientifique
4,5-Dimethyl-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
3,5-Diphenyl-1H-pyrazole: Lacks the methyl groups at positions 4 and 5.
4,5-Dimethyl-1H-pyrazole: Lacks the phenyl groups at positions 1 and 3.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group at position 4 instead of methyl groups
Uniqueness: 4,5-Dimethyl-1,3-diphenyl-1H-pyrazole is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile scaffold in medicinal chemistry and other fields .
Propriétés
Numéro CAS |
7189-14-2 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4,5-dimethyl-1,3-diphenylpyrazole |
InChI |
InChI=1S/C17H16N2/c1-13-14(2)19(16-11-7-4-8-12-16)18-17(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
Clé InChI |
QFEKFWDCGMZLMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


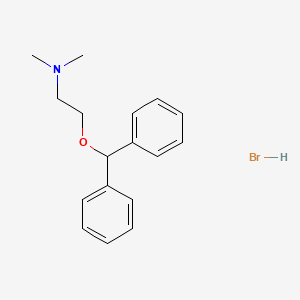

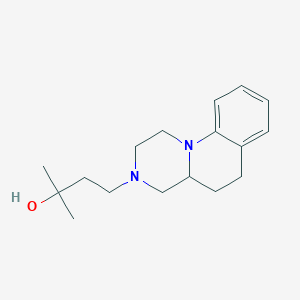

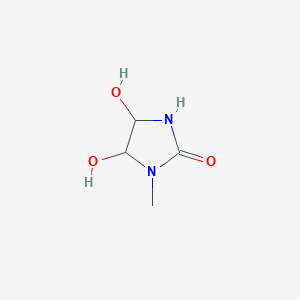
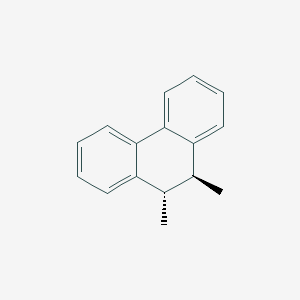
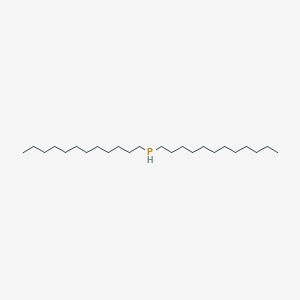
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
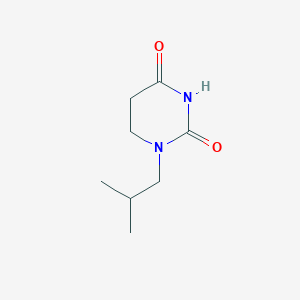
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
